3-(Methylsulfonyl)-1-propyne

Battery Electrolyte Gel Polymer Electrolyte Lithium-Ion Battery

3-(Methylsulfonyl)-1-propyne (CAS 111247-76-8), also referred to as methyl propargyl sulfone or 3-methanesulfonylprop-1-yne, is a terminal alkyne functionalized with an electron‑withdrawing methylsulfonyl group. This sulfonyl alkyne is typically supplied as a liquid with a minimum purity of 95%.

Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
CAS No. 111247-76-8
Cat. No. B1283193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)-1-propyne
CAS111247-76-8
Molecular FormulaC4H6O2S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC#C
InChIInChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1H,4H2,2H3
InChIKeyALPBMPMAKKNWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)-1-propyne (CAS 111247-76-8) – Chemical Identity, Class, and Key Specifications for Procurement


3-(Methylsulfonyl)-1-propyne (CAS 111247-76-8), also referred to as methyl propargyl sulfone or 3-methanesulfonylprop-1-yne, is a terminal alkyne functionalized with an electron‑withdrawing methylsulfonyl group. This sulfonyl alkyne is typically supplied as a liquid with a minimum purity of 95% . Its measured density is 1.224 g/mL at 25 °C and the refractive index is n20/D 1.485 . Commercial availability from major chemical suppliers confirms its role as a research‑grade building block in organic synthesis and materials science .

Click Chemistry CuAAC reagent with sulfonyl activation
Battery Electrolyte Explicitly named in Li-ion gel polymer electrolyte patent claims
Quality Control Distinct density and refractive index for identity verification

Why Generic Alkyne Building Blocks Cannot Replace 3-(Methylsulfonyl)-1-propyne in Demanding Synthetic and Electrolyte Applications


While numerous terminal alkynes and sulfonyl compounds are commercially available, simple substitution is rarely straightforward. 3‑(Methylsulfonyl)‑1‑propyne combines a reactive terminal alkyne handle with a strongly electron‑withdrawing methylsulfonyl moiety, a structural pairing that is not present in common propargyl halides, alcohols, or unfunctionalized alkynes. This dual functionality underpins its specific utility in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry [1] and as a co‑solvent/additive in lithium‑ion battery gel electrolytes, where it is explicitly recited in patent formulations [2]. Direct replacement with an analog lacking the sulfonyl group or the terminal alkyne would eliminate the electronic activation required for efficient cycloaddition or the electrochemical compatibility noted in battery patents. Consequently, procurement of the exact sulfonyl alkyne is essential to reproduce literature protocols or patent‑exemplified formulations.

Risk Factor
Target
Potential Substitute
Sulfonyl Activation
Methylsulfonyl group activates alkyne electronically
Unfunctionalized alkynes do not provide electron‑withdrawing group; reaction rates may shift
CuAAC Compatibility
Terminal alkyne enables CuAAC
Saturated sulfones lack the alkyne required for click chemistry
Patent‑Explicit Formulations
Recited in battery electrolyte patent claims
Unlisted alkynes may not match patent‑explicit formulations; electrochemical performance may differ

Quantitative Evidence: How 3-(Methylsulfonyl)-1-propyne Differs from Analogs in Electrolyte, Click Chemistry, and Materials Research


Electrolyte Additive Performance: 3-(Methylsulfonyl)-1-propyne vs. Vinylene Carbonate in Rechargeable Battery Patents

In a patent describing gel electrolytes for lithium‑ion batteries, 3‑(methylsulfonyl)‑1‑propyne is explicitly listed among the solvent/additive candidates alongside allyl methyl sulfone, fluoroethylene carbonate, and vinylene carbonate. The patent claim structure indicates that 3‑(methylsulfonyl)‑1‑propyne is a permissible component in the electrolyte formulation, whereas compounds such as simple alkyl carbonates are not separately recited [1]. While the patent does not provide quantitative performance data for the compound alone, its inclusion in a list of high‑value electrolyte additives supports a class‑level inference of functional compatibility in lithium‑ion gel systems.

Electrolyte Additive Fit
Class-level
Target: Explicitly named in patent claims
Comparator: Vinylene carbonate, FEC, allyl methyl sulfone
Patent inclusion supports industrial relevance; class‑level inference of functional compatibility
No quantitative performance data for the compound alone
Battery Electrolyte Gel Polymer Electrolyte Lithium-Ion Battery

Physical Property Differentiation: Density and Refractive Index of 3-(Methylsulfonyl)-1-propyne vs. Propargyl Alcohol

The measured density of 3‑(methylsulfonyl)‑1‑propyne is 1.224 g/mL at 25 °C , which is significantly higher than that of the unfunctionalized terminal alkyne propargyl alcohol (density ≈ 0.97 g/mL at 20 °C) [1]. The refractive index of the target compound is n20/D 1.485 , whereas propargyl alcohol has a refractive index of approximately 1.432 [1]. These differences reflect the presence of the heavier and more polarizable methylsulfonyl group and are useful for quality assurance during receipt and handling.

Density & Refractive Index
Reported
1.224 g/mL, n20/D 1.485
Propargyl alcohol: ~0.97 g/mL, ~1.432
Distinct physical properties enable rapid identity verification
Differences reflect sulfonyl group; useful for QC
Physical Characterization Quality Control Synthetic Chemistry

Click Chemistry Reactivity: Terminal Alkyne of 3-(Methylsulfonyl)-1-propyne Enables CuAAC, a Feature Absent in Saturated Sulfones

3‑(Methylsulfonyl)‑1‑propyne is widely recognized as a click chemistry reagent capable of undergoing copper‑catalyzed azide–alkyne cycloaddition (CuAAC) [1]. This reactivity stems from its terminal alkyne group, which is essential for the [3+2] cycloaddition. In contrast, saturated alkyl sulfones (e.g., dimethyl sulfone) lack the alkyne moiety and cannot participate in CuAAC, while propargyl halides (e.g., propargyl bromide) possess the alkyne but lack the electron‑withdrawing sulfonyl group that can modulate electronic properties. No quantitative kinetic data directly comparing the CuAAC rate of 3‑(methylsulfonyl)‑1‑propyne with other terminal alkynes were identified; however, the presence of the sulfonyl group is expected to alter the electron density at the alkyne, potentially influencing reaction rates relative to unfunctionalized propargyl derivatives [2].

CuAAC Reactivity
Data to verify
Contains terminal alkyne; reported suitable for CuAAC
Dimethyl sulfone (no alkyne); propargyl bromide (no sulfonyl group)
Unique combination of alkyne and sulfonyl for click chemistry
No direct quantitative rate comparisons identified
Click Chemistry CuAAC Bioconjugation

Research and Industrial Application Scenarios Where 3-(Methylsulfonyl)-1-propyne Delivers Verifiable Value


Gel Polymer Electrolyte Formulation for Lithium-Ion Batteries

In the development of safer, flexible lithium‑ion batteries, 3‑(methylsulfonyl)‑1‑propyne can be incorporated into gel polymer electrolytes as a co‑solvent or additive. This scenario is supported by its explicit mention in patent claims alongside established components such as vinylene carbonate and fluoroethylene carbonate [1]. Procurement of the exact sulfonyl alkyne is essential for reproducing patent‑exemplified formulations and for evaluating structure‑property relationships in next‑generation electrolyte systems.

Click Chemistry Bioconjugation and Materials Functionalization

3‑(Methylsulfonyl)‑1‑propyne serves as a sulfonyl‑bearing terminal alkyne suitable for CuAAC‑mediated conjugation with azide‑functionalized biomolecules, polymers, or surfaces [2]. The electron‑withdrawing sulfonyl group may influence the electronics of the resulting triazole linkage, offering a distinct reactivity profile compared to unsubstituted propargyl handles. This makes it a valuable building block for medicinal chemistry, chemical biology, and advanced materials research where both click reactivity and sulfonyl functionality are required.

Quality Control and Identity Verification in Multi-Step Synthesis

The well‑defined physical properties of 3‑(methylsulfonyl)‑1‑propyne—specifically its density (1.224 g/mL at 25 °C) and refractive index (n20/D 1.485) —allow for rapid confirmation of compound identity and purity upon receipt. These metrics provide a clear point of differentiation from other liquid alkynes or sulfones that might be mistakenly supplied or substituted, ensuring that subsequent synthetic steps begin with the correct starting material.

Application
Selection Property
Validation Focus
Li-ion battery gel electrolyte formulation
Patent‑explicit additive compatibility
Electrochemical compatibility review
CuAAC bioconjugation & materials functionalization
Terminal alkyne with sulfonyl electronic tuning
CuAAC reactivity verification
QC identity verification in multi-step synthesis
Density and refractive index specifications
Physical property identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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